![molecular formula C24H22N2O4 B2430802 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide CAS No. 922029-76-3](/img/structure/B2430802.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C24H22N2O4 and its molecular weight is 402.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound belongs to a class of dibenzo derivatives known for their diverse therapeutic effects. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry.
Molecular Structure and Characteristics
- Molecular Formula : C24H22N2O5
- Molecular Weight : 418.449 g/mol
- Purity : Typically around 95%
Structural Representation
The compound features a complex structure characterized by a dibenzo oxazepine core, which is critical for its biological interactions.
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Antidepressant Activity : Some derivatives of dibenzo oxazepines have been studied for their potential as antidepressants through modulation of neurotransmitter systems.
- Antipsychotic Effects : The compound may act as a dopamine receptor antagonist, similar to other compounds in its class that have shown efficacy in treating psychotic disorders .
- Antimicrobial Properties : Preliminary studies suggest that related compounds exhibit antimicrobial activity against various pathogens, indicating potential use in treating infections .
Study 1: Antidepressant Effects
A study published in a pharmacological journal evaluated the antidepressant-like effects of dibenzo derivatives. The findings suggested that these compounds could increase serotonin and norepinephrine levels in the brain, leading to improved mood and reduced anxiety symptoms.
Study 2: Antimicrobial Activity
Another research article explored the antibacterial properties of similar dibenzo compounds against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating strong antimicrobial activity (MIC values ranging from 0.125 to 0.5 mg/ml) against these pathogens .
Table of Biological Activities
常见问题
Basic Research Questions
Q. What are the key synthetic steps and characterization methods for this compound?
The synthesis involves multi-step organic reactions, starting with the formation of the dibenzo[b,f][1,4]oxazepine core. Critical steps include:
- Cyclization of precursor amines or ketones under acidic or oxidative conditions to form the oxazepine ring .
- Acetamide coupling via nucleophilic substitution or amidation reactions, often using chloroacetyl chloride or activated esters .
- Functionalization of the o-tolyloxy group through etherification or nucleophilic aromatic substitution . Characterization relies on NMR spectroscopy (¹H/¹³C) to confirm regiochemistry, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight validation .
Q. Which functional groups dominate its reactivity, and how do they influence experimental design?
The oxazepine ring (with an electron-withdrawing oxo group) and acetamide moiety are key reactivity centers:
- The oxazepine’s lactam structure enables ring-opening reactions under basic or reductive conditions, useful for derivatization .
- The acetamide’s carbonyl participates in hydrogen bonding, affecting solubility and biological target interactions .
- The o-tolyloxy group contributes steric hindrance, influencing regioselectivity in substitution reactions .
Q. What are standard protocols for assessing purity and stability?
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via LC-MS. The compound is prone to hydrolysis in acidic/basic conditions, requiring inert storage (argon, −20°C) .
Advanced Research Questions
Q. How can reaction yields be optimized for the acetamide coupling step?
Low yields (<50%) in acetamide coupling often arise from steric hindrance or poor nucleophilicity. Strategies include:
- Microwave-assisted synthesis to enhance reaction rates and reduce side products .
- Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂) or N-heterocyclic carbenes (NHCs) improve coupling efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) at 60–80°C enhance solubility of intermediates .
Q. What mechanistic insights explain its potential as a histone deacetylase (HDAC) inhibitor?
Structural analogs (e.g., sulfonamide derivatives) suggest:
- The oxazepine ring mimics the lysine substrate’s backbone, binding to HDAC’s zinc-containing active site .
- The o-tolyloxy group’s hydrophobic interactions stabilize the enzyme-inhibitor complex, as shown in molecular docking studies .
- Enzymatic assays (e.g., fluorometric HDAC inhibition kits) validate IC₅₀ values, though results may vary due to substituent effects on zinc chelation .
Q. How to resolve contradictions in reported biological activity data across structural analogs?
Discrepancies in IC₅₀ values (e.g., HDAC vs. antibacterial activity) arise from:
- Structural variations : Minor substituent changes (e.g., ethyl vs. methyl groups) alter binding affinity .
- Assay conditions : Differences in buffer pH, enzyme sources, or cell lines impact results. Standardize protocols using positive controls (e.g., trichostatin A for HDAC assays) .
- Computational validation : MD simulations (AMBER/CHARMM) can predict binding modes and reconcile experimental data .
Q. What computational tools are recommended for modeling its pharmacokinetic properties?
- ADMET prediction : SwissADME or ADMETLab 2.0 estimate logP (∼3.2), moderate solubility (~50 µM), and CYP450 inhibition risks .
- Docking : AutoDock Vina or Glide (Schrödinger) model interactions with targets like HDACs or bacterial efflux pumps .
- QSAR studies : Use MOE or RDKit to correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .
Q. What strategies enable regioselective modification of the oxazepine ring?
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, followed by electrophilic quenching .
- Protecting groups : Temporary protection of the acetamide (e.g., Boc) prevents undesired side reactions during ring functionalization .
- C–H activation : Pd-catalyzed C–H arylation/alkylation achieves regioselective derivatization without pre-functionalization .
Q. Data Contradiction Analysis
- Example : Conflicting reports on antibacterial efficacy (MIC values ranging 8–64 µg/mL) .
- Root cause : Variations in bacterial strains (Gram-positive vs. Gram-negative) and efflux pump expression levels.
- Resolution : Conduct efflux pump inhibition assays (e.g., with phenylalanine-arginine β-naphthylamide) to isolate compound-specific activity .
属性
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-3-26-19-9-5-7-11-22(19)30-21-13-12-17(14-18(21)24(26)28)25-23(27)15-29-20-10-6-4-8-16(20)2/h4-14H,3,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWQUZNHTVILIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。